2-(2-Fluorophenyl)propan-1-amine hydrochloride

Description

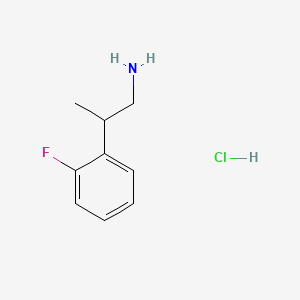

2-(2-Fluorophenyl)propan-1-amine hydrochloride is a fluorinated aromatic amine salt characterized by a propane backbone with a 2-fluorophenyl substituent on the second carbon and an amine group on the first carbon, stabilized as a hydrochloride salt. The compound’s molecular formula is C₉H₁₃ClFN, with a molecular weight of 189.66 g/mol (exact mass: 189.07) .

Properties

IUPAC Name |

2-(2-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-7(6-11)8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWOBDOESHCWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-(2-fluorophenyl)propan-2-ol.

Reduction: The intermediate alcohol is then reduced using a reducing agent such as lithium aluminum hydride to yield 2-(2-fluorophenyl)propan-1-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

2-(2-Fluorophenyl)propan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This can lead to increased binding affinity to its target sites, resulting in enhanced biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the target molecules.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Key Observations:

Chain Length : The ethyl analog (C8 vs. C9) reduces molecular weight by ~10 g/mol and shortens the carbon chain, which may limit steric interactions in target binding .

Substituent Position: The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, influencing electronic distribution and steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .

Chirality : The (2R)-enantiomer of the target compound highlights the role of stereochemistry in pharmacological activity, though specific data are unavailable .

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be drawn from analogs:

- Phenothiazine Derivatives: Compounds like promazine (N,N-dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine) demonstrate CNS activity, suggesting that fluorinated propanamine derivatives may interact with dopamine or serotonin receptors .

- Triflupromazine Hydrochloride: A trifluoromethyl-phenothiazine analog with antipsychotic properties, underscoring the impact of fluorination on bioactivity .

Biological Activity

2-(2-Fluorophenyl)propan-1-amine hydrochloride, also known as (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, is a chiral amine that has garnered attention for its potential biological activities. This compound belongs to the class of phenylpropylamines and is characterized by a fluorophenyl group which enhances its pharmacological properties. This article aims to detail the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H13ClF

- Molecular Weight : 202.67 g/mol

- Chirality : Exists as (S) and (R) enantiomers

The presence of the fluorine atom in the structure significantly influences its electronic characteristics and lipophilicity, making it a candidate for various biological applications.

Neurotransmitter Modulation

Research indicates that (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride may modulate neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This modulation suggests potential applications in treating mood disorders such as depression, where alterations in monoamine levels are crucial for therapeutic efficacy.

Antidepressant Properties

Similar compounds within the phenylpropylamine class have demonstrated antidepressant effects. The ability of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride to influence monoamine neurotransmitters positions it as a candidate for further investigation in the context of antidepressant drug development.

Analgesic Effects

Preliminary studies suggest that this compound may exhibit analgesic properties. Compounds with similar structures have been noted for their pain-relieving effects, indicating that (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could be explored for its potential in pain management therapies.

The mechanism through which (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride exerts its biological effects primarily involves its interaction with specific receptors and enzymes. It acts as a ligand, binding to various molecular targets and modulating their activity, which can lead to diverse biological outcomes depending on the target involved.

Comparative Analysis with Similar Compounds

To understand the unique attributes of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-1-(2-Methylphenyl)propan-1-amine | Methyl group on phenyl ring | Increased lipophilicity; potential for better CNS penetration |

| (S)-1-(4-Fluorophenyl)propan-1-amine | Fluorine at para position | Different receptor interaction profiles |

| (S)-1-(2-Chlorophenyl)propan-1-amine | Chlorine instead of fluorine | Variations in biological activity due to halogen effects |

The presence of fluorine in (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride is believed to enhance selectivity and potency in therapeutic applications compared to other analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neurotransmitter Interaction Studies : Research involving receptor binding assays has shown that (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride interacts with dopamine receptors, suggesting its potential role in modulating dopaminergic signaling pathways.

- Antidepressant Efficacy : A study examined the effects of structurally similar compounds on depressive behaviors in animal models, indicating that compounds like (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride could provide antidepressant-like effects through serotonin modulation .

- Analgesic Properties : In vitro assays demonstrated that related compounds exhibited significant pain-relieving effects, prompting further investigation into the analgesic potential of (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.